Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate
Description
Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate is a complex organic compound that features a combination of indole and carbamate moieties
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromoanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O3/c1-22(2,3)29-21(28)26-19(20(27)25-16-10-8-15(23)9-11-16)12-14-13-24-18-7-5-4-6-17(14)18/h4-11,13,19,24H,12H2,1-3H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLCVQQBKZQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate typically involves multiple steps, starting with the preparation of the indole derivative and the bromophenyl carbamate. The reaction conditions often include the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions. Common reagents used in the synthesis include bromine, carbamoyl chloride, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding due to its potential to mimic natural substrates or inhibitors. It can also serve as a probe in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the carbamate group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective group properties.
4-Bromophenyl carbamate: Shares the bromophenyl carbamate moiety but lacks the indole group.
Indole derivatives: Compounds like indole-3-acetic acid, which have similar indole structures but different functional groups.
Uniqueness
Tert-butyl N-{1-[(4-bromophenyl)carbamoyl]-2-(1H-indol-3-YL)ethyl}carbamate is unique due to its combination of indole and carbamate functionalities, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
